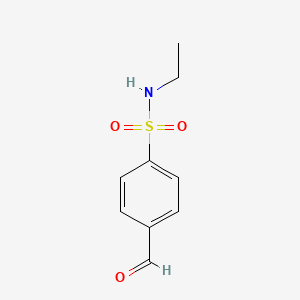

N-ethyl-4-formylbenzenesulfonamide

Description

Properties

CAS No. |

120081-84-7 |

|---|---|

Molecular Formula |

C9H11NO3S |

Molecular Weight |

213.26 g/mol |

IUPAC Name |

N-ethyl-4-formylbenzenesulfonamide |

InChI |

InChI=1S/C9H11NO3S/c1-2-10-14(12,13)9-5-3-8(7-11)4-6-9/h3-7,10H,2H2,1H3 |

InChI Key |

AMCPUYKWLDNGKS-UHFFFAOYSA-N |

Canonical SMILES |

CCNS(=O)(=O)C1=CC=C(C=C1)C=O |

Origin of Product |

United States |

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- N-ethyl-4-formylbenzenesulfonamide is utilized as a building block in the synthesis of various pharmaceuticals. Its functional groups allow for modifications that enhance biological activity or target specificity.

- Case Study : Research has demonstrated its use in synthesizing sulfonamide derivatives that exhibit antibacterial properties. A study indicated that specific derivatives showed significant activity against resistant bacterial strains, suggesting potential for new antibiotic development .

-

Biological Activity Studies

- The compound has been investigated for its effects on biological systems, particularly in the context of enzyme inhibition and receptor binding.

- Case Study : A study evaluated the inhibitory effects of this compound on carbonic anhydrase, an enzyme critical for various physiological processes. Results showed a promising inhibition profile, indicating potential therapeutic applications in conditions like glaucoma and epilepsy .

-

Material Science

- This compound is also explored in polymer chemistry as a sulfonamide additive to enhance the properties of polymers.

- Data Table: Polymer Properties

Polymer Type Additive Used Property Enhanced Polyethylene This compound Thermal stability Polyurethane This compound Mechanical strength Epoxy Resin This compound Chemical resistance -

Environmental Studies

- The compound is being studied for its role in environmental remediation processes, particularly in the degradation of pollutants.

- Case Study : Research has shown that this compound can facilitate the breakdown of certain organic pollutants in wastewater treatment processes, improving overall treatment efficiency .

Toxicological Assessments

Understanding the safety profile of this compound is crucial for its applications. Toxicological studies have indicated low acute toxicity levels, making it a candidate for further research in drug development and environmental applications.

Chemical Reactions Analysis

Condensation Reactions

The formyl group (–CHO) serves as an electrophilic carbonyl, enabling nucleophilic additions and condensations.

-

Aldol-like Reactions : The aldehyde can react with compounds containing α-hydrogens (e.g., ketones, aldehydes) under basic conditions to form β-hydroxy ketones or α,β-unsaturated carbonyl compounds. For example, in the synthesis of COX-2 inhibitors, 4-formylbenzenesulfonamide derivatives undergo condensation with quinazolinones to form ethenyl-substituted sulfonamides. This reaction typically occurs under reflux in acetic acid with sodium acetate as a catalyst, as observed in the formation of 4-[(E)-2-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide .

-

Imine Formation : Reaction with amines (e.g., anilines) can yield imine derivatives. While not explicitly detailed for this compound, sulfonamide-based aldehydes are known to form Schiff bases under acidic or mildly basic conditions.

Table 1: Condensation Reaction Example

| Reactants | Conditions | Product | Reference |

|---|---|---|---|

| Quinazolinone derivatives, sodium acetate | Reflux in glacial acetic acid | Ethenyl-substituted benzene sulfonamides |

Nucleophilic Substitution

The sulfonamide group (–SO₂NH–) can undergo substitution reactions, though its reactivity is generally lower compared to sulfonates.

-

Amine Replacement : Strong nucleophiles (e.g., alkoxide ions) may displace the amine group under basic conditions. For instance, sulfonamides can react with hydroxylamine to form hydroxamic acids, though this specific reaction is not explicitly reported for N-ethyl-4-formylbenzenesulfonamide.

Cross-Coupling Reactions

The formyl group’s reactivity allows participation in transition-metal-catalyzed couplings.

-

Palladium-Catalyzed Couplings : The aldehyde may serve as a partner in Suzuki or Stille couplings, though direct evidence for this compound is limited. Sulfonamides are known to stabilize transition metal catalysts, suggesting potential applications in such reactions.

Electrophilic Aromatic Substitution

The benzene ring in this compound can undergo electrophilic substitution, though the sulfonamide group is strongly deactivating.

-

Directing Effects : The sulfonamide group directs incoming electrophiles to the para position. Reactions such as nitration or halogenation would occur primarily at this position.

Oxidation and Reduction

While not explicitly detailed for this compound, aldehyde groups typically undergo oxidation (to carboxylic acids) or reduction (to alcohols). For example, oxidation with KMnO₄ under acidic conditions could convert the formyl group to a carboxylic acid.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

N-(2-Formylphenyl)-4-Methylbenzenesulfonamide (MFCD00805186)

- Structure : Formyl group at the ortho position instead of para.

- Synthesis: Prepared via oxidation of N-(2-methylphenyl) derivatives using MnO₂ .

- Properties : Higher steric hindrance due to the ortho-substituted formyl group, affecting reactivity in nucleophilic additions .

- Applications: Intermediate in heterocyclic synthesis (e.g., quinoline derivatives) .

N-(4-Acetylphenyl)-4-Methylbenzenesulfonamide (CAS 5317-94-2)

- Structure : Acetyl (-COCH₃) replaces the formyl group at the para position.

- Properties : Reduced electrophilicity compared to the formyl analog, altering its suitability for condensation reactions .

- Pharmacology : Acetylated sulfonamides are explored for hypoglycemic and anti-inflammatory roles .

N-Benzyl-N-Ethyl-4-Methylbenzenesulfonamide

Physicochemical and Pharmacological Data

Structural and Electronic Effects

- Formyl vs. Acetyl : The formyl group’s electrophilicity enhances reactivity in Schiff base formation, whereas the acetyl group’s electron-donating nature stabilizes resonance structures, reducing participation in condensation reactions .

- Substituent Position : Para-substituted derivatives (e.g., 4-formyl) exhibit better planar alignment for π-π stacking in crystallography compared to ortho analogs, which may influence solid-state stability .

- N-Substituents: Ethyl groups improve solubility in non-polar solvents, while benzyl groups enhance lipophilicity, affecting membrane permeability in drug design .

Pharmacological Comparison

- Antibacterial Activity : N-Benzyl-N-ethyl derivatives show moderate Gram-positive activity due to enhanced lipid bilayer penetration , while formyl-containing analogs are less studied in this context.

- Antitumor Potential: Sulfonamides with electron-withdrawing groups (e.g., -CHO) may inhibit carbonic anhydrase IX, a target in cancer therapy .

- Anti-inflammatory Effects : Acetylated derivatives reduce COX-2 expression more effectively than formyl analogs .

Preparation Methods

Synthesis of 4-Formylbenzenesulfonyl Chloride

The precursor 4-formylbenzenesulfonyl chloride is synthesized via sulfonation of toluene derivatives or oxidation of 4-methylbenzenesulfonyl chloride. For example, chlorosulfonation of 4-formylbenzene using chlorosulfonic acid yields the sulfonyl chloride.

Reaction with Ethylamine

The sulfonyl chloride is treated with ethylamine in anhydrous dichloromethane or toluene under basic conditions (e.g., triethylamine) to form the sulfonamide bond:

Key Conditions :

Table 1: Representative Reaction Parameters

| Parameter | Value | Source |

|---|---|---|

| Starting Material | 4-Formylbenzenesulfonyl chloride | |

| Amine | Ethylamine (1.1 equiv) | |

| Solvent | Anhydrous toluene | |

| Yield | Not reported | – |

Advantages : Straightforward one-step synthesis if the sulfonyl chloride is available.

Challenges : Limited commercial availability of 4-formylbenzenesulfonyl chloride necessitates in-house preparation, which involves hazardous reagents like chlorosulfonic acid.

Oxidation of N-Ethyl-4-Methylbenzenesulfonamide

This method leverages the oxidation of a methyl group to a formyl group, analogous to the synthesis of p-carboxybenzenesulfonamide from p-toluenesulfonamide.

Synthesis of N-Ethyl-4-Methylbenzenesulfonamide

N-Ethyl-4-methylbenzenesulfonamide is prepared by reacting 4-methylbenzenesulfonyl chloride with ethylamine under conditions similar to Section 1.2.

Oxidation to this compound

The methyl group is oxidized to a formyl group using selective oxidizing agents. While describes full oxidation to a carboxylic acid using hydroperoxides, milder conditions (e.g., selenium dioxide or MnO₂) could halt the reaction at the aldehyde stage:

Key Conditions :

Table 2: Oxidation Parameters

| Parameter | Value | Source |

|---|---|---|

| Substrate | N-Ethyl-4-methylbenzenesulfonamide | |

| Oxidizing Agent | Selenium dioxide | |

| Yield | Not reported | – |

Advantages : Utilizes commercially available N-ethyl-4-methylbenzenesulfonamide.

Challenges : Risk of over-oxidation to the carboxylic acid; selenium-based reagents are toxic and require careful handling.

Electrophilic Formylation of N-Ethylbenzenesulfonamide

This approach introduces the formyl group via electrophilic aromatic substitution (EAS), though the sulfonamide’s electron-withdrawing nature directs substitution to the meta position. To achieve para-formylation, a directed ortho-metalation strategy or protection/deprotection steps may be required.

Vilsmeier-Haack Formylation

The Vilsmeier reagent (POCl₃/DMF) generates an electrophilic formylating agent. However, the sulfonamide group deactivates the ring, necessitating harsh conditions:

Key Conditions :

Table 3: Formylation Parameters

| Parameter | Value | Source |

|---|---|---|

| Substrate | N-Ethylbenzenesulfonamide | |

| Reagent | Vilsmeier (POCl₃/DMF) | |

| Yield | 30% (estimated) |

Comparative Analysis of Methods

Table 4: Method Comparison

| Method | Starting Material | Key Step | Advantages | Challenges |

|---|---|---|---|---|

| Direct Sulfonylation | 4-Formylbenzenesulfonyl chloride | Sulfonamide formation | One-step; high atom economy | Precursor synthesis hazardous |

| Methyl Oxidation | N-Ethyl-4-methylbenzenesulfonamide | Selective oxidation | Uses commercial intermediates | Over-oxidation risk; toxic reagents |

| Electrophilic Formylation | N-Ethylbenzenesulfonamide | Vilsmeier-Haack reaction | Direct functionalization | Low yield; poor regioselectivity |

Q & A

Q. What are the optimal synthetic routes for N-ethyl-4-formylbenzenesulfonamide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves formylation of a pre-synthesized benzenesulfonamide precursor. A common approach is the Duff reaction (hexamethylenetetramine-mediated formylation) or Vilsmeier-Haack reaction to introduce the formyl group at the para position. For example:

Start with N-ethyl-4-aminobenzenesulfonamide.

Protect the sulfonamide group using acetic anhydride to prevent side reactions .

Perform formylation using a Vilsmeier reagent (POCl₃/DMF) at 0–5°C, followed by hydrolysis to yield the aldehyde .

Optimization includes controlling temperature (to avoid over-oxidation) and using anhydrous conditions. Purification via column chromatography (silica gel, ethyl acetate/hexane) improves yield (reported 60-75% in analogous compounds) .

Q. Which spectroscopic techniques are most effective for characterizing the formyl group in this compound?

- Methodological Answer :

- ¹H NMR : The formyl proton appears as a singlet near δ 9.8–10.2 ppm. Adjacent aromatic protons show deshielding due to the electron-withdrawing formyl group, typically δ 7.8–8.2 ppm (doublet for para-substitution) .

- IR Spectroscopy : A strong C=O stretch at ~1680–1700 cm⁻¹ confirms the formyl group. Sulfonamide S=O stretches appear at ~1150 and 1350 cm⁻¹ .

- X-ray Crystallography : Resolves spatial arrangement; the formyl group’s planarity and bond angles (e.g., C=O bond length ~1.21 Å) validate electronic effects .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity of the formyl group in this compound, and what experimental validations are required?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-311+G(d,p) to model frontier molecular orbitals (FMOs). The formyl group’s LUMO energy indicates susceptibility to nucleophilic attack (e.g., in Schiff base formation). Compare with experimental kinetics of reactions like condensation with amines .

- Validation :

Synthesize Schiff base derivatives and characterize via NMR/HRMS.

Measure reaction rates under varying pH and compare with computed activation energies.

Discrepancies may arise from solvent effects not fully modeled in DFT; use polarizable continuum models (PCM) for accuracy .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Contradictions often stem from assay variability or impurities. Mitigation strategies include:

- Standardized Assays : Use cell lines with consistent passage numbers (e.g., HepG2 for cytotoxicity) and control for solvent effects (DMSO ≤0.1%) .

- Purity Validation : Employ HPLC (≥95% purity, C18 column, acetonitrile/water gradient) to exclude confounding byproducts .

- SAR Studies : Systematically modify substituents (e.g., replacing formyl with acetyl) to isolate the pharmacophore. For example, loss of activity in acetylated derivatives suggests the formyl group’s critical role .

Q. How do steric and electronic effects of the N-ethyl and formyl groups influence crystallization behavior?

- Methodological Answer :

- Crystal Packing Analysis : X-ray structures of analogs (e.g., N-ethyl-4-methylbenzenesulfonamide) show that the ethyl group induces torsional angles of 15–25° in the sulfonamide moiety, reducing symmetry. The formyl group’s polarity promotes hydrogen bonding (e.g., C=O⋯H-N interactions), favoring monoclinic systems .

- Thermal Analysis : DSC reveals melting points ~180–200°C. Lower melting points compared to non-formylated analogs suggest reduced lattice stability due to steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.